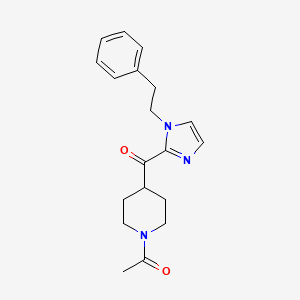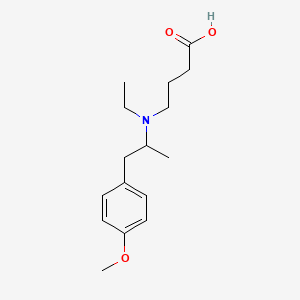
2,3-ジクロロピリジン 1-オキシド
概要
説明
2,3-Dichloropyridine 1-oxide is a halogenated derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and an oxygen atom bonded to the nitrogen atom in the pyridine ring
科学的研究の応用
2,3-Dichloropyridine 1-oxide has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
Target of Action
The primary target of 2,3-Dichloropyridine 1-oxide is the alkyne functional group present in various organic compounds . The compound acts as an oxygen transfer reagent, facilitating the oxidation of alkynes to 1,2-dicarbonyls .
Mode of Action
2,3-Dichloropyridine 1-oxide interacts with its targets through a gold(I)-catalyzed oxidation process . This interaction results in the conversion of alkynes to 1,2-dicarbonyls . The process occurs in the absence of any acid additives and under mild conditions . The strategy is also effective for ynamides, alkynyl ethers/thioethers, and substrates bearing highly acid-sensitive groups .
Biochemical Pathways
The action of 2,3-Dichloropyridine 1-oxide affects the biochemical pathway of alkyne oxidation. The compound facilitates the transformation of alkynes to 1,2-dicarbonyls . This transformation can have downstream effects on various biochemical processes, particularly those involving the use of 1,2-dicarbonyls.
Result of Action
The molecular and cellular effects of 2,3-Dichloropyridine 1-oxide’s action primarily involve the transformation of alkynes to 1,2-dicarbonyls . This transformation can lead to changes in the chemical structure and properties of the affected compounds, potentially influencing various biochemical processes.
Action Environment
The action, efficacy, and stability of 2,3-Dichloropyridine 1-oxide can be influenced by various environmental factors. For instance, the compound’s ability to facilitate the oxidation of alkynes to 1,2-dicarbonyls occurs under mild conditions and in the absence of acid additives . Therefore, factors such as temperature, pH, and the presence of other chemical species could potentially impact the compound’s action.
生化学分析
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes and proteins
Cellular Effects
It is known that pyridine derivatives can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloropyridine 1-oxide typically involves the chlorination of pyridine N-oxide. One common method includes the reaction of pyridine N-oxide with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, where chlorine atoms are introduced at the 2nd and 3rd positions of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of 2,3-Dichloropyridine 1-oxide can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 2,3-Dichloropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: The compound can be reduced to form 2,3-dichloropyridine.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reactions typically involve mild oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2,3-dichloropyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
類似化合物との比較
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
- 2,6-Dichloropyridine
Comparison: 2,3-Dichloropyridine 1-oxide is unique due to the presence of the oxygen atom bonded to the nitrogen, which imparts distinct reactivity compared to other chloropyridines. While other chloropyridines primarily undergo substitution reactions, 2,3-Dichloropyridine 1-oxide can participate in oxidation reactions, making it a versatile reagent in organic synthesis.
特性
IUPAC Name |
2,3-dichloro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-4-2-1-3-8(9)5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKISXFIMCWMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C([N+](=C1)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618017 | |
| Record name | 2,3-Dichloro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53976-65-1 | |
| Record name | 2,3-Dichloro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione](/img/structure/B1592031.png)
